N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide
Description
N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that combines a piperidinone ring, a trifluoromethyl-substituted phenyl group, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)11-3-1-10(2-4-11)15(7-8-15)14(23)21-12-5-6-13(22)20-9-12/h1-4,12H,5-9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHPLJKPTYNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1NC(=O)C2(CC2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,5-diketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Cyclopropanation: The cyclopropane ring can be formed through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The piperidinone ring can be oxidized to form a lactam or other oxidized derivatives.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidinone ring can yield a lactam, while reduction can yield a hydroxyl-substituted derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique structural features, which could interact with biological targets in novel ways.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The trifluoromethyl group and the cyclopropane ring could play key roles in binding to these targets, while the piperidinone ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(6-oxopiperidin-3-yl)-1-phenylcyclopropane-1-carboxamide: Similar structure but lacks the trifluoromethyl group.
N-(6-oxopiperidin-3-yl)-1-[4-methylphenyl]cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(6-oxopiperidin-3-yl)-1-[4-chlorophenyl]cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(6-oxopiperidin-3-yl)-1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide makes it unique compared to similar compounds. The trifluoromethyl group can significantly influence the compound’s electronic properties, stability, and reactivity, potentially leading to unique interactions with biological targets or other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
